

# Introduction and Chemical Identity

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## Compound Focus: gamma-Chlordane

CAS No.: 5566-34-7

Cat. No.: S580257

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**Gamma-Chlordane** ( $\gamma$ -Chlordane, *trans*-Chlordane) is one of the main bioactive isomers in technical chlordane mixtures [1] [2]. It is classified as a persistent organic pollutant under the Stockholm Convention, leading to worldwide restrictions on its use [3].

### Chemical and Physical Properties:

- **IUPAC Name:** 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane [1] [2]
- **Molecular Formula:** C<sub>10</sub>H<sub>6</sub>Cl<sub>8</sub> [1] [4]
- **Molar Mass:** 409.76 g·mol<sup>-1</sup> [1]
- **Appearance:** White solid [1]
- **Water Solubility:** Very low (approx. 0.0001% at 20°C) [1]
- **Persistence:** Environmental half-life of 10 to 20 years [1]

## Health and Safety Considerations

**Gamma-Chlordane** is moderately toxic and a suspected human carcinogen [1]. Exposure has been linked to various health effects, including impacts on the nervous system, diabetes, and certain cancers [1]. It is highly toxic to fish and can bioaccumulate in the food chain [1].

- **Hazard Statements:** H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects) [4].
- **Personal Protective Equipment (PPE):** Wear appropriate gloves, safety glasses, and lab coats. Handle all standards and sample extracts within a fume hood.

## Sample Preparation Protocol

The goal of sample preparation is to isolate the target analytes from the sample matrix and remove potential interferents. Due to the trace-level occurrence of chlordane in foodstuffs (around 0.1 µg/kg), relatively large sample sizes are recommended [3].

### Extraction from Solid Samples (e.g., meat, vegetation)

For solid matrices, **high-speed solvent extraction** is an effective method [3].

- **Homogenization:** Pre-homogenize the sample thoroughly.
- **Weighing:** Accurately weigh 10–20 g of the sample into an extraction vessel.
- **Internal Standard Addition:** Add a known quantity of a suitable internal standard (e.g., a deuterated analog of chlordane if available) to correct for losses during preparation and instrumental variability [5].
- **Extraction:** Add an appropriate organic solvent (e.g., hexane, acetone, or a mixture like hexane:acetone). Extract using a high-speed homogenizer (e.g., Polytron) for 3-5 minutes.
- **Separation:** Centrifuge the mixture and collect the organic (upper) layer.
- **Re-extraction:** Repeat the extraction step once or twice and combine the organic layers.

### Extraction from Liquid Samples (e.g., water, milk)

For liquid matrices, **liquid-liquid extraction (LLE)** is commonly employed [3].

- **Measure:** Measure a 100 mL volume of the liquid sample.
- **Internal Standard:** Add the internal standard.
- **Extraction:** Shake the sample vigorously with a water-immiscible solvent (e.g., dichloromethane or hexane) in a separatory funnel.
- **Collection:** Allow the phases to separate and drain the organic layer.
- **Re-extraction:** Repeat the extraction and combine the organic phases.

## Cleanup

The raw extract often contains co-extracted lipids and other interfering compounds. A cleanup step is crucial for reliable analysis.

- **Solid Phase Extraction (SPE):** Pass the extract through a SPE cartridge (e.g., Florisil, silica, or C18). Elute the target analytes with a small volume of a suitable solvent [3].
- **Other Techniques:** Matrix Solid Phase Dispersion (MSPD) or Gel Permeation Chromatography (GPC) can also be used for effective cleanup [3].

## Concentration

Concentrate the cleaned extract to a small volume (e.g., 100-200  $\mu\text{L}$ ) under a gentle stream of nitrogen gas to enhance detection sensitivity.

## GC-MS Instrumental Analysis

### Gas Chromatography Conditions

The following conditions, adapted from published methods, provide a starting point for method development [3].

Parameter	Specification
GC System	Agilent, Thermo Scientific, or equivalent
Injector	Programmed Temperature Vaporization (PTV) or Split/Splitless
Injection Mode	Splitless (pulse splitless can be optimized)
Injection Volume	1–2 $\mu\text{L}$
Carrier Gas	Helium (>99.999% purity)
Flow Rate	Constant flow, e.g., 1.0 mL/min

| **Capillary Column** | Two columns of different polarity can be used for confirmation.

- **Primary Column:** DB-5 ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness.

- **Confirmatory Column:** DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness [3]. | | **Oven Program** | - Initial: 60°C (hold 1 min)
- Ramp 1: 20°C/min to 180°C (hold 5 min)
- Ramp 2: 5°C/min to 280°C (hold 10 min) |

## Mass Spectrometry Conditions

Parameter	Specification
MS System	Single Quadrupole or Triple Quadrupole (GC-MS/MS) [6]
Ionization Mode	Electron Ionization (EI) [7] [6]
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Transfer Line Temp.	280°C

| **Acquisition Mode** | **Full Scan** (for qualitative screening): Mass range: 40-500 m/z [7] [6] **Selected Ion Monitoring (SIM)** (for high-sensitivity quantification): Monitor ions 373, 375, 377, 411 [7] |

## Data Acquisition and Analysis

### Qualitative Identification

Confident identification of **gamma-Chlordane** requires a multi-parameter approach:

- **Retention Time Match:** The sample's peak retention time must match that of the authentic analytical standard within a narrow window (e.g., ±0.1 min) [5] [3].
- **Mass Spectral Match:** The mass spectrum of the sample peak should match the reference spectrum from a certified standard or library (e.g., NIST). The match factor should exceed a predefined threshold (e.g., 80%) [7] [6].

- **Ion Ratio Verification:** In SIM mode, the relative abundance (ratio) of the qualifier ions (e.g., 375, 377) to the primary quantifier ion (e.g., 373) must be within  $\pm 15\text{-}20\%$  of the ratio observed in the standard [7].

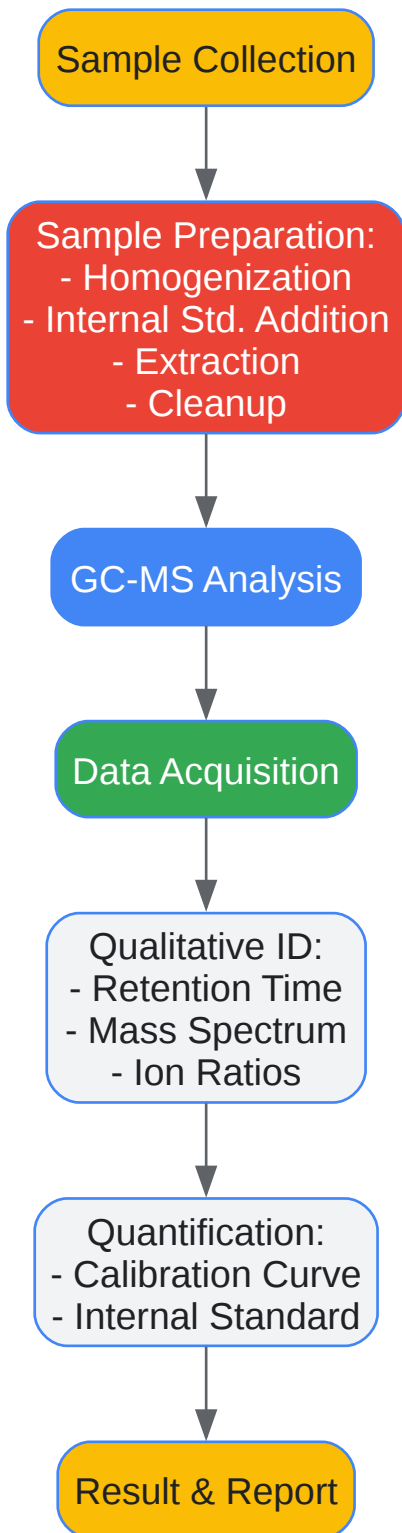
Using two capillary columns with different stationary phases (e.g., DB-5 and DB-17) provides an additional layer of confirmation, as the analyte will have different elution times on each column [3].

## Quantitative Analysis

For accurate quantification, use a calibration curve with internal standardization [5].

- **Calibration Curve:** Prepare a series of standard solutions at different concentrations (e.g., 5, 10, 50, 100, 500  $\mu\text{g/L}$ ). A minimum of five concentration levels is recommended.
- **Internal Standard:** Add a fixed amount of internal standard to all calibration standards and samples.
- **Calculation:** The calibration curve is constructed by plotting the **peak area ratio (Analyte / Internal Standard)** against the concentration of the analyte. The concentration in the unknown sample is calculated using this curve [5].

The following diagram illustrates the complete analytical workflow, from sample to result:



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## Analytical Performance

Method validation is essential to ensure the reliability of the data. The table below summarizes typical validation parameters based on the literature [3].

Parameter	Target / Acceptable Criteria
Linear Range	5 - 500 µg/L (with $R^2 > 0.995$ )
Limit of Detection (LOD)	~0.01 µg/kg (matrix-dependent)
Limit of Quantification (LOQ)	~0.03 µg/kg (matrix-dependent)
Accuracy (Recovery)	70 - 120% (with Internal Standard)
Precision (Repeatability)	Relative Standard Deviation (RSD) < 15%

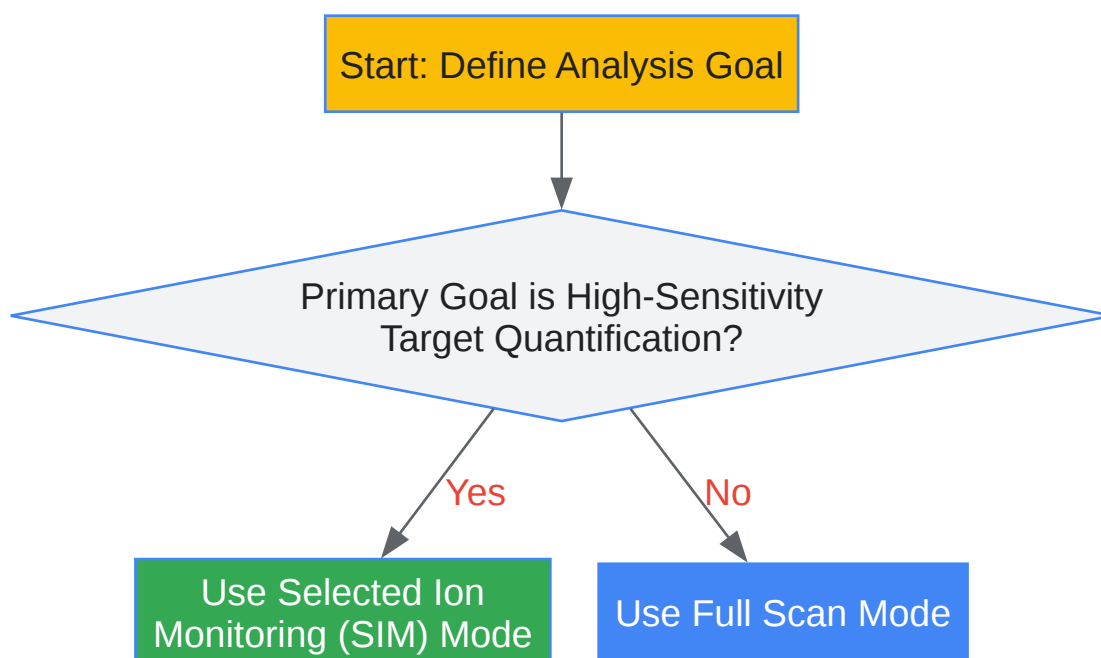
## Regulatory Context

The **acceptable daily intake (ADI)** for chlordane was set by FAO/WHO in 1986 at **0.0005 mg per kg of body weight per day** [3]. Monitoring often involves reporting the sum of alpha-chlordane, **gamma-chlordane**, and the primary metabolite oxychlordane [3]. The U.S. EPA has set a maximum contaminant level (MCL) for chlordane in drinking water at 2 ppb (µg/L) [1].

## Analyst Guidance

- **Sensitivity vs. Specificity:** For high-sensitivity quantification of target analytes in complex matrices, **SIM mode** is preferred as it reduces noise and increases the signal-to-noise ratio [7]. For non-targeted screening or discovery of unknown compounds, **Full Scan mode** is necessary [7] [6].
- **Carrier Gas:** While helium is the most common carrier gas, hydrogen can be used as an alternative to achieve faster flow rates and potentially reduce run times.
- **Quality Control:** Include procedural blanks, solvent blanks, and spiked recovery samples in every batch of analysis to monitor for contamination and assess method performance.

The decision flow for selecting the appropriate MS data acquisition mode can be summarized as follows:



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